4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H29N5O |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C21H29N5O/c1-17-14-20(23-21(22-17)26-8-3-4-9-26)25-12-10-24(11-13-25)16-18-6-5-7-19(15-18)27-2/h5-7,14-15H,3-4,8-13,16H2,1-2H3 |
InChI Key |
SRIBQFIVHLHPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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